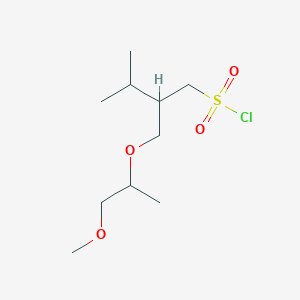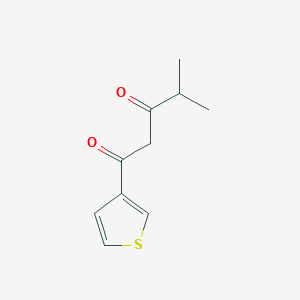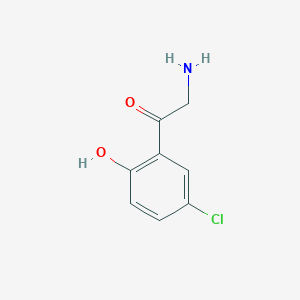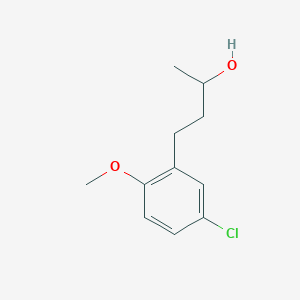![molecular formula C8H15ClFN B13524055 1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-Fluorospiro[33]heptan-2-yl}methanamine hydrochloride is a synthetic organic compound characterized by a spirocyclic structure with a fluorine atom and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic heptane core. This can be achieved through a cyclization reaction, often using a suitable dihalide precursor and a base to induce ring closure.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through a reductive amination process. This involves the reaction of the spirocyclic ketone with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and organometallic reagents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and fluorine atom can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-{6-Chlorospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-{6-Bromospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-{6-Methylspiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
Propiedades
Fórmula molecular |
C8H15ClFN |
|---|---|
Peso molecular |
179.66 g/mol |
Nombre IUPAC |
(2-fluorospiro[3.3]heptan-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7H,1-5,10H2;1H |
Clave InChI |
XKSAJNPMFHYKMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





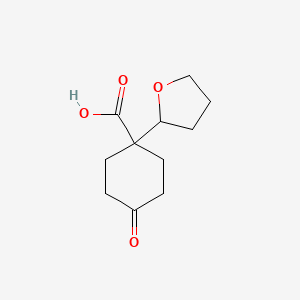
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
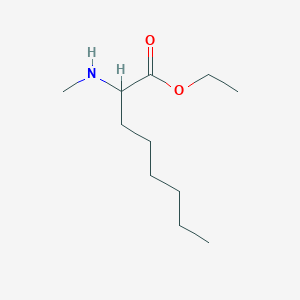
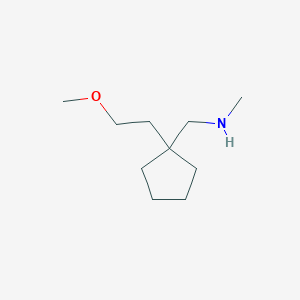
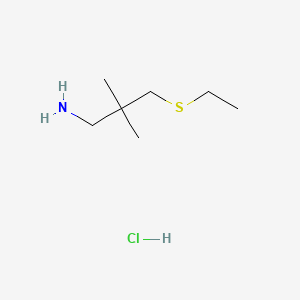
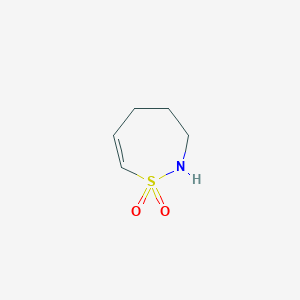
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
